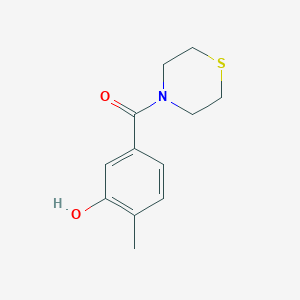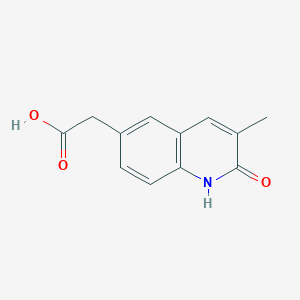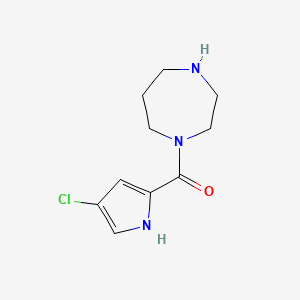
4-(Benzyloxy)pyridin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de Composés Hétérocycliques
“4-(Benzyloxy)pyridin-3-amine” peut être utilisée dans la synthèse de composés hétérocycliques tels que les 1H-pyrazolo[3,4-b]pyridines . Ces composés présentent deux formes tautomères possibles : les isomères 1H- et 2H- . La diversité des substituants présents aux positions N1, C3, C4, C5 et C6, et les méthodes synthétiques utilisées pour leur synthèse, à partir d'un pyrazole ou d'une pyridine préformée, sont intéressantes .
Applications Biomédicales
Les 1H-pyrazolo[3,4-b]pyridines, qui peuvent être synthétisées à partir de “this compound”, ont diverses applications biomédicales . Elles ont attiré l'intérêt des chimistes médicinaux en raison de leur grande similitude avec les bases puriques adénine et guanine .
Efficacité Antitumorale
De nouvelles pyrazolo[3,4-b]pyridines 1,4,6-trisubstituées, synthétisées à partir de “this compound”, ont montré une efficacité antitumorale dans un modèle murin de cancer du sein . Ces composés ont présenté une activité antiproliférative in vitro puissante au niveau du μM faible (0,75–4,15 μΜ) sans affecter la prolifération des cellules normales .
Chémosenseurs pour les Ions Métalliques, les Anions et les Acides Aminés
Les composés synthétisés à partir de “this compound” peuvent également être utilisés comme chémosenseurs moléculaires pour les ions métalliques, les anions et les acides aminés .
Construction de Luminophores
“this compound” peut être utilisée dans la construction de luminophores , qui sont des substances qui émettent de la lumière lorsqu'elles sont excitées par un rayonnement.
Catalyse de l'Hydrolase d'Époxyde
“this compound” a été trouvée pour catalyser l'étape finale de la biosynthèse du médiateur pro-inflammatoire leucotriène B4 .
Activité Aminopeptidase
“this compound” présente également une activité aminopeptidase , qui implique l'élimination des acides aminés des protéines ou des peptides.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular stress response pathways, respectively .
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding at the active site, leading to modulation of the target’s activity . This can result in changes to cellular processes controlled by these targets.
Biochemical Pathways
Based on its potential targets, it may influence pathways related to inflammation and stress response . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of 4-(Benzyloxy)pyridin-3-amine’s action would depend on the specific targets it interacts with and the pathways it affects. Potential effects could include modulation of inflammation and stress response pathways, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Propriétés
IUPAC Name |
4-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMGCHYPHRQNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651783 | |
| Record name | 4-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040314-69-9 | |
| Record name | 4-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}ethan-1-ol](/img/structure/B1518944.png)


![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)






![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)

